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molecular formula C12H17NOS B8704185 4-(2-(Methylsulfinyl)phenyl)piperidine

4-(2-(Methylsulfinyl)phenyl)piperidine

Cat. No. B8704185
M. Wt: 223.34 g/mol
InChI Key: GETHXZBPJVUSBH-UHFFFAOYSA-N
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Patent
US05654299

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2-methylsulfinylphenyl)piperidine (1.66 g) in 8 mL of trifluoroacetic acid was heated to reflux for 45 minutes. At the end of this period, the reaction mixture was evaporated and the residue was treated with toluene. Upon evaporating the solvent, the residue was treated with an additional portion of toluene and the process was repeated. The final residue was dried under reduced pressure and purified by chromatography; elution with dichloromethane:methanol:triethylamine (19:1:1) afforded the named product (0.87 g); MS: 224; NMR: 1.6-2.4 (m, 4), 2.7 (two peaks, 3), 2.9-3.2 (m, 3), 3.3-3.5 (m, 2), 5.3-5.7 (br, 1), 7.4-7.5 (m, 3), 7.9-8.0 (m, 1).
Name
1-benzyloxycarbonyl-4-(2-methylsulfinylphenyl)piperidine
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[S:23]([CH3:25])=[O:24])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>FC(F)(F)C(O)=O>[CH3:25][S:23]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)=[O:24]

Inputs

Step One
Name
1-benzyloxycarbonyl-4-(2-methylsulfinylphenyl)piperidine
Quantity
1.66 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)S(=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
At the end of this period, the reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with toluene
CUSTOM
Type
CUSTOM
Details
Upon evaporating the solvent
ADDITION
Type
ADDITION
Details
the residue was treated with an additional portion of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The final residue was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
elution with dichloromethane:methanol:triethylamine (19:1:1)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)C1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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